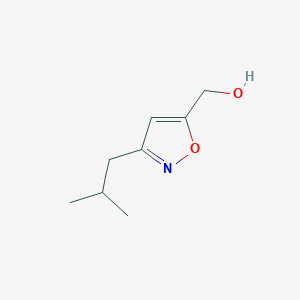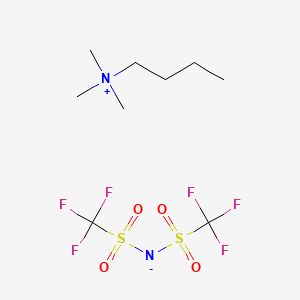
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Vue d'ensemble
Description
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C9H18F6N2O4S2 and a molecular weight of 396.37 . It is also known by its CAS number 258273-75-5 .
Molecular Structure Analysis
The molecular structure of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide can be represented by the SMILES stringCCCCN+(C)C.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F . Physical And Chemical Properties Analysis
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is a liquid at 20°C . It has a melting point of 17°C , a specific gravity of 1.40 , and a refractive index ranging from 1.4080 to 1.4120 .Applications De Recherche Scientifique
Electrochemical Behavior Study
- Application Summary: This compound is used to study the electrochemical behavior at negatively polarized aluminum electrodes. The study was conducted using in situ soft X-ray photoelectron spectroscopy, electrochemical impedance spectroscopy, and cyclic voltammetry techniques .
- Methods of Application: The compound adsorbs strongly within the potential range −3.25 V < E < −2.25 V and specifically at E < −3.25 V (vs. Ag-QRE) at the Al electrode. Strong adsorption of the intermediates of the compound’s electrochemical decomposition was observed in electrochemical impedance spectroscopy and cyclic voltammetry measurements .
- Results: At E < −4.25 V (vs. Ag-QRE), very intensive electrochemical reduction of the compound took place at the Al electrode, producing gaseous products. In the potential range from −2.25 to 0.00 V (vs. Ag-QRE), non-specific adsorption of the compound exists .
Electrolyte in Supercapacitors and Electrochemical Power Sources
- Application Summary: This compound is one of the quaternary ammonium-based room-temperature ionic liquids (RTILs) suggested for use as an electrolyte in supercapacitors and electrochemical power sources due to its very wide region of ideal polarizability at the carbon electrode—electrolyte interface .
- Methods of Application: The compound is used as an electrolyte in supercapacitors and electrochemical power sources. It is in direct contact with the carbon electrode in these devices .
- Results: The compound has been predicted to start electroreducing at a glassy carbon electrode at E = −3.35 V vs. Fc/Fc + (ca. −2.9 V vs. Ag/Ag +), and the linear fit method has given a cathodic stability limit for various quaternary ammonium cations at a glassy carbon electrode at around E = −3.4 V vs. Ag/Ag + .
Catalyst and Solvent in Organic or Inorganic Reactions
- Application Summary: This compound is used as a catalyst and solvent in various organic and inorganic reactions .
- Methods of Application: The compound is added to the reaction mixture to facilitate the reaction process .
- Results: The use of this compound as a catalyst and solvent can enhance the efficiency of the reactions .
Electrolyte in Lithium/Sodium Ion Batteries and Dye-Sensitized Solar Cells
- Application Summary: This compound is used as an electrolyte in lithium/sodium ion batteries and dye-sensitized solar cells .
- Methods of Application: The compound is used as an electrolyte in these devices, where it is in direct contact with the electrodes .
- Results: The use of this compound as an electrolyte can enhance the performance of these devices .
Media for Synthesis of Conducting Polymers and Intercalation Electrode Materials
- Application Summary: This compound is used as a medium for the synthesis of conducting polymers and intercalation electrode materials .
- Methods of Application: The compound is used in the synthesis process of these materials .
- Results: The use of this compound can enhance the quality and properties of the synthesized materials .
Solvent for Biomass Processing
- Application Summary: This compound is used as a solvent in the processing of biomass .
- Methods of Application: The compound is used in the processing of biomass to facilitate the extraction of valuable components .
- Results: The use of this compound can enhance the efficiency of biomass processing .
Catalyst in Fuel Cells
- Application Summary: This compound is used as a catalyst in fuel cells .
- Methods of Application: The compound is used in the fuel cells to facilitate the conversion of chemical energy into electrical energy .
- Results: The use of this compound can enhance the efficiency of energy conversion in fuel cells .
Electrolyte in Solar Cells
- Application Summary: This compound is used as an electrolyte in solar cells .
- Methods of Application: The compound is used as an electrolyte in these devices, where it is in direct contact with the electrodes .
- Results: The use of this compound as an electrolyte can enhance the performance of these devices .
Safety And Hazards
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide is classified as Acute Tox. 3 Oral and Skin Corr. 1B . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Propriétés
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKJXQWZSFJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047920 | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
258273-75-5 | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



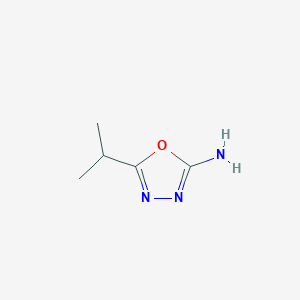
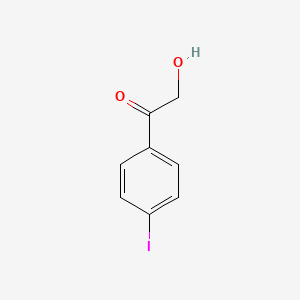
![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)
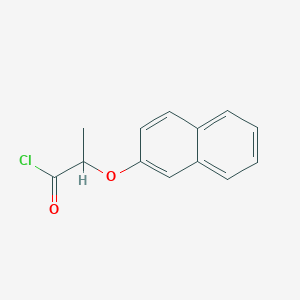
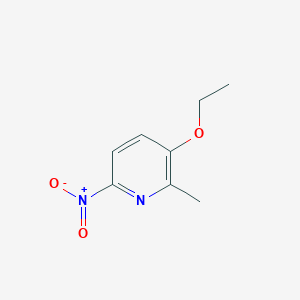
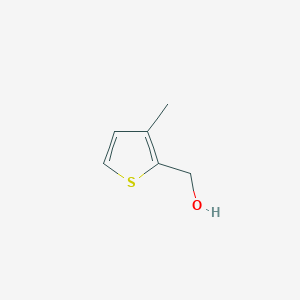
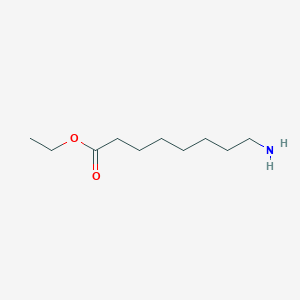
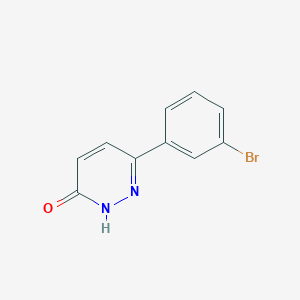
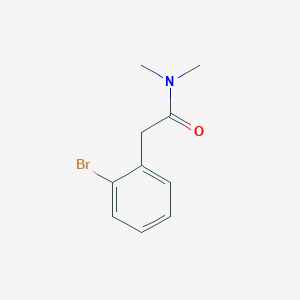
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
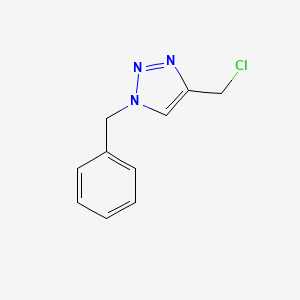
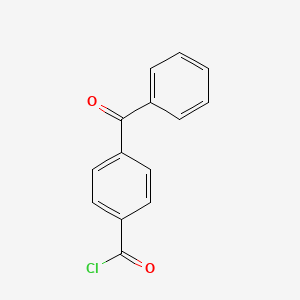
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
